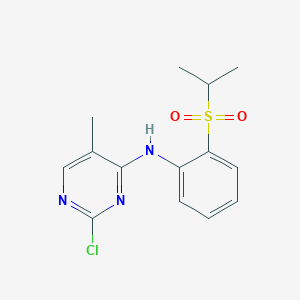
2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine is a complex organic compound with a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Methylation: The methyl group at the 5-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated pyrimidine with the appropriate amine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group, to form sulfoxides or sulfones.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyrimidine: Lacks the sulfonyl and phenyl groups, making it less complex.
N-(2-Phenylsulfonyl)pyrimidin-4-amine: Similar structure but without the chlorine and methyl groups.
2-Chloro-N-phenylpyrimidin-4-amine: Similar but lacks the sulfonyl and methyl groups.
Uniqueness
2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as an enzyme inhibitor and its utility in various chemical reactions.
Propriétés
Formule moléculaire |
C14H16ClN3O2S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3O2S/c1-9(2)21(19,20)12-7-5-4-6-11(12)17-13-10(3)8-16-14(15)18-13/h4-9H,1-3H3,(H,16,17,18) |
Clé InChI |
QAPKHTXXRUBGMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1NC2=CC=CC=C2S(=O)(=O)C(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
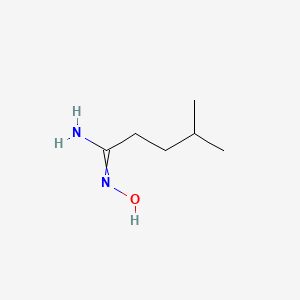
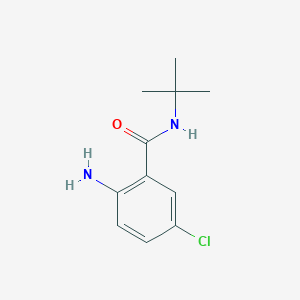

![4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane](/img/structure/B8726041.png)

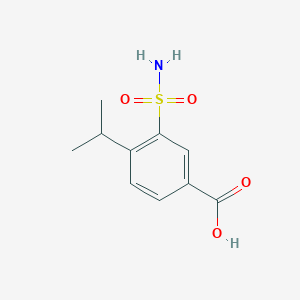

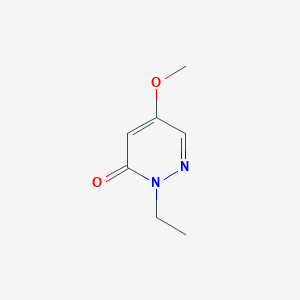
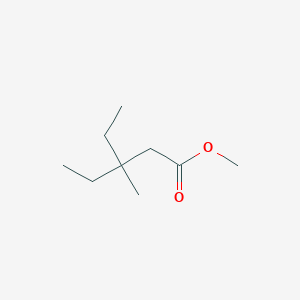
![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)
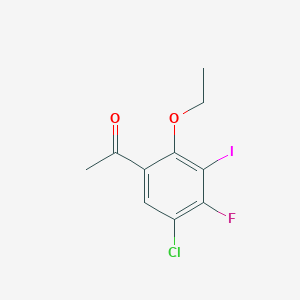
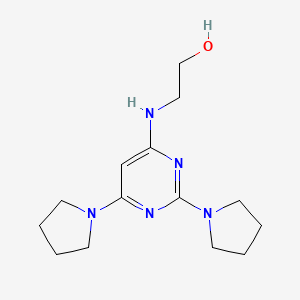
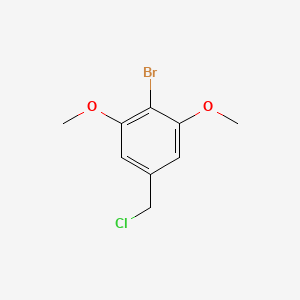
![2-Methyl-6-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B8726123.png)
